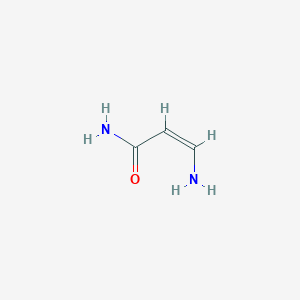

(Z)-3-Aminoacrylamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6N2O |

|---|---|

Molecular Weight |

86.09 g/mol |

IUPAC Name |

(Z)-3-aminoprop-2-enamide |

InChI |

InChI=1S/C3H6N2O/c4-2-1-3(5)6/h1-2H,4H2,(H2,5,6)/b2-1- |

InChI Key |

QHAKAGPSCONBON-UPHRSURJSA-N |

Isomeric SMILES |

C(=C\N)\C(=O)N |

Canonical SMILES |

C(=CN)C(=O)N |

Origin of Product |

United States |

Structural and Stereochemical Elucidation of Z 3 Aminoacrylamide

Definitive IUPAC Nomenclature and Geometric Isomerism (Z/E)

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures a unique and descriptive name for every chemical structure. vanderbilt.edujsscacs.edu.in For the compound , the definitive IUPAC name is (2Z)-3-aminoprop-2-enamide .

This nomenclature is derived as follows:

Parent Chain : The longest carbon chain containing the principal functional group is a three-carbon chain, hence the root "prop".

Unsaturation : A carbon-carbon double bond is present, indicated by the "-en-" infix. Its position starts at carbon 2 (the carbon bearing the amino group), leading to "prop-2-en".

Principal Functional Group : The amide group (-CONH₂) is the highest priority functional group in the molecule and is denoted by the suffix "-amide". qmul.ac.uk This gives the base name "prop-2-enamide".

Substituent : An amino group (-NH₂) is attached to carbon 3, which is named as a "3-amino" prefix.

Stereochemistry : The prefix "(2Z)-" specifies the geometry around the double bond. unizin.org

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond. unizin.orgchemguide.co.uk The E/Z notation is used when the cis/trans system is ambiguous and is determined by the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pub

For (2Z)-3-aminoprop-2-enamide:

At Carbon 2 (C2) : The two substituents are a hydrogen atom (-H) and an amide group (-C(O)NH₂). The amide group has a higher priority because the carbon atom has a higher atomic number than hydrogen.

At Carbon 3 (C3) : The two substituents are a hydrogen atom (-H) and an amino group (-NH₂). The amino group has a higher priority because nitrogen has a higher atomic number than hydrogen.

The descriptor "Z " (from the German zusammen, meaning "together") is used when the higher-priority groups on each carbon of the double bond are on the same side. pressbooks.pubpharmaguideline.com In this molecule, the -C(O)NH₂ group and the -NH₂ group are on the same side of the double bond, defining it as the (Z)-isomer. Its counterpart, the (E)-isomer (entgegen, "opposite"), would have these groups on opposite sides. pressbooks.pub

| Aspect | (Z)-3-Aminoacrylamide | (E)-3-Aminoacrylamide |

| IUPAC Name | (2Z)-3-aminoprop-2-enamide | (2E)-3-aminoprop-2-enamide |

| Arrangement | High-priority groups (-NH₂, -CONH₂) on the same side of the C=C bond. | High-priority groups (-NH₂, -CONH₂) on opposite sides of the C=C bond. |

| Relative Stability | Generally, Z-isomers (cis) can be less stable than E-isomers (trans) due to steric hindrance between bulky groups. pharmaguideline.com | Often the more thermodynamically stable isomer due to reduced steric strain. pharmaguideline.com |

Conformational Analysis and Rotational Isomerism of the Acrylamide (B121943) Moiety

Beyond the fixed geometry of the double bond, this compound exhibits further structural diversity through conformational isomerism. This arises from rotation around single bonds, most significantly the C-N bond of the acrylamide functional group. ekb.eg The partial double-bond character of the amide C-N bond, due to resonance between the nitrogen lone pair and the carbonyl group, creates a significant energy barrier to rotation. researchgate.net This hindered rotation leads to the existence of distinct, stable rotational isomers, or rotamers. researchgate.netnih.gov

For acrylamides, these rotamers are often referred to as Z- and E- forms in the literature, which describes the relative orientation of the carbonyl group and the substituent on the nitrogen. researchgate.net To avoid confusion with the E/Z notation of the C=C bond, these can also be described as s-trans and s-cis conformers, referring to the arrangement about the C-C single bond adjacent to the double bond. However, the most pertinent rotational isomerism here involves the amide C-N bond.

Experimental Investigations of Stereodynamic Behavior (e.g., Dynamic Nuclear Magnetic Resonance Spectroscopy)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a principal experimental technique for studying the kinetics of conformational exchange processes that occur on the NMR timescale. nih.govnumberanalytics.com By analyzing the changes in NMR spectra at different temperatures (Variable-Temperature NMR), researchers can determine the rates of interconversion between rotamers and calculate the activation energy barriers separating them. researchgate.netnih.gov

Studies on functionally substituted acrylamides have established that these molecules exist in solution as a mixture of two primary rotamers due to the restricted C-N bond rotation. researchgate.net Key findings from such DNMR investigations include:

Coexistence of Rotamers : In solution (e.g., in CDCl₃ or DMSO-d₆), acrylamides typically show two sets of signals in their ¹H, ¹³C, and ¹⁵N NMR spectra, corresponding to the two different rotamers. researchgate.net

Predominant Isomer : The E-rotamer (where the carbonyl oxygen and the hydrogen on the nitrogen are trans) is generally found to be slightly predominant over the Z-rotamer. researchgate.net

Activation Energy : The free energy of activation (ΔG‡) for the interconversion between these rotamers has been experimentally determined to be in the range of 15-17 kcal/mol (approximately 63-71 kJ/mol). researchgate.net This relatively high barrier allows for the observation of distinct species at or below room temperature.

¹⁵N NMR spectroscopy is noted as a particularly reliable method for determining the structural and stereochemical features of such nitrogen-containing compounds. researchgate.net

Theoretical Prediction of Rotamer Stabilities and Interconversion Barriers

Computational chemistry provides a powerful complement to experimental studies, allowing for the detailed mapping of potential energy surfaces (PES) and the calculation of relative stabilities of conformers and the transition states that connect them. nih.gov Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for this purpose. researchgate.net

For substituted ureas, which are structurally analogous to amides, theoretical studies have quantified the barriers to rotation around the C-N bonds. researchgate.net Key insights from these theoretical approaches that can be extrapolated to this compound include:

Rotational Barriers : The rotational barrier around the C(sp²)-N bond in alkylureas is calculated to be between 8.6 and 9.4 kcal/mol, which is a measure of the stability conferred by the amide resonance. researchgate.net

Conformer Stability : Calculations can predict the lowest energy conformer. For instance, in phenylurea, a trans isomer in a syn geometry (referring to the orientation of the phenyl ring) was found to be the most stable at the MP2 level of theory. researchgate.net

Benchmarking : Theoretical results are often used to benchmark and refine the parameters used in molecular mechanics force fields (e.g., MMFF94), improving their predictive power for larger, related molecules. researchgate.net

| Parameter | Experimental (DNMR on Acrylamides) researchgate.net | Theoretical (MP2 on Ureas) researchgate.net |

| Phenomenon | Rotational isomerism around amide C-N bond | Rotational isomerism around amide C-N bond |

| Activation Barrier (ΔG‡) | 15-17 kcal/mol | 8.6-9.4 kcal/mol |

| Observation | Coexistence of Z- and E-rotamers in solution | Identification of stable conformers and transition states on the potential energy surface. |

Electronic Structure and Spectroscopic Properties as a Function of Stereochemistry

The electronic structure of a molecule dictates its reactivity and how it interacts with electromagnetic radiation, which is observed through its spectroscopic properties. savemyexams.comhawaii.edu The (Z) stereochemistry of 3-aminoacrylamide has a profound influence on these characteristics.

The molecule features an extended π-conjugated system. This system involves the p-orbitals of the C=C double bond, the carbonyl group (C=O), and the lone pair of electrons on the nitrogen of the vinyl amino group (-NH₂). libretexts.org This electron delocalization stabilizes the molecule and influences its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The (Z) configuration brings the amino group (-NH₂) and the amide group (-CONH₂) into close spatial proximity. This can lead to specific intramolecular interactions, such as hydrogen bonding, which would significantly affect the chemical shifts of the protons and carbons involved. The coupling constant between the vinyl protons (³JHH) across the double bond is also stereochemically dependent, with cis-protons typically showing smaller coupling constants than trans-protons.

Infrared (IR) Spectroscopy : The vibrational frequencies of functional groups are sensitive to their electronic environment. Intramolecular hydrogen bonding in the (Z)-isomer between the amino hydrogen and the carbonyl oxygen would be expected to lower the frequency of the C=O stretching vibration and broaden the N-H stretching bands compared to the (E)-isomer, where such an interaction is not possible.

UV-Visible Spectroscopy : The extended conjugation results in absorption of UV light, promoting electrons from a π bonding orbital to a π* antibonding orbital (π → π* transition). The specific wavelength of maximum absorption (λ_max) is dependent on the geometry of the chromophore. The (Z) and (E) isomers, having different spatial arrangements, would be expected to exhibit distinct λ_max values and molar absorptivities. rsc.orgaps.org

The combination of these spectroscopic techniques provides a comprehensive picture of the molecule's structure, with each method offering unique insights that are directly correlated with the (Z) stereochemistry of the double bond and the rotational conformation of the acrylamide moiety. mdpi.com

Advanced Synthetic Methodologies for Z 3 Aminoacrylamide and Its Analogs

Targeted Synthesis of (Z)-3-Aminoacrylamide and Stereoselective Approaches

The specific stereochemistry of this compound necessitates synthetic methods that can control the geometry of the carbon-carbon double bond. This section examines direct and indirect approaches to achieve this, focusing on stereoselective reactions.

Formation via Reactions of Propynamides (e.g., with Selenocyanate (B1200272) Precursors)

A notable method for the synthesis of (Z)-3-amino-3-oxo-1-propenyl selenocyanates involves the reaction of potassium selenocyanate (KSeCN) with 3-trimethylsilyl-2-propynamides. mdpi.comresearchgate.net This reaction, carried out in the presence of ammonium (B1175870) chloride in methanol, provides an efficient route to this class of compounds. researchgate.net The process is regio- and stereoselective, yielding the (Z)-isomer. mdpi.commdpi.com

The general scheme involves the reaction of N-substituted 3-trimethylsilyl-2-propynamides with KSeCN, leading to the formation of a variety of (Z)-3-amino-3-oxo-1-propenyl selenocyanates. mdpi.com Yields for this transformation are reported to be in the range of 64–95%. mdpi.com For instance, the reaction can be used to synthesize the parent (Z)-3-Amino-3-oxo-1-propenyl selenocyanate as well as various N-substituted analogs, including those with aromatic and other functional groups. mdpi.com

Another related approach involves the reaction of sodium selenide (B1212193) with 3-trimethylsilyl-2-propynamides, which also proceeds in a regio- and stereoselective manner to produce (Z,Z)-3,3′-selanediylbis(2-propenamides). nih.gov This reaction is typically performed in a THF-water system and is accompanied by desilylation. mdpi.com

Table 1: Examples of (Z)-3-Amino-3-oxo-1-propenyl Selenocyanates Synthesized from Propynamides

| Compound | Reactants | Yield (%) | Reference |

|---|---|---|---|

| (Z)-3-Amino-3-oxo-1-propenyl selenocyanate | 3-Trimethylsilyl-2-propynamide, KSeCN | Not specified | researchgate.net |

| (Z)-N-Phenyl-3-amino-3-oxo-1-propenyl selenocyanate | N-Phenyl-3-trimethylsilyl-2-propynamide, KSeCN | 95 | mdpi.com |

| (Z)-N-(4-Chlorophenyl)-3-amino-3-oxo-1-propenyl selenocyanate | N-(4-Chlorophenyl)-3-trimethylsilyl-2-propynamide, KSeCN | 92 | mdpi.com |

| (Z)-N-(3-Bromophenyl)-3-amino-3-oxo-1-propenyl selenocyanate | N-(3-Bromophenyl)-3-trimethylsilyl-2-propynamide, KSeCN | 88 | mdpi.com |

Enantioselective Synthesis Pathways for α-Amino Amides and Related Structures

While direct enantioselective synthesis of this compound is a specialized area, general methodologies for the enantioselective synthesis of α-amino amides provide valuable insights. These methods often focus on creating chiral centers at the α-carbon.

One promising strategy involves the enantioselective difunctionalization of activated alkynes using chiral sulfinamide reagents. acs.orgchemrxiv.org This acid-catalyzed atom and chirality transfer process allows for the modular synthesis of optically active α-amino acid derivatives under mild conditions. acs.orgchemrxiv.org The reaction proceeds through a acs.orgpeptide.com-sigmatropic rearrangement mechanism, offering predictable stereochemistry. acs.orgchemrxiv.orgresearchgate.net This approach has been shown to be effective for a broad scope of substrates. acs.orgchemrxiv.org

Another approach is the cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane, which can be integrated with umpolung amide synthesis. rsc.org This multi-step protocol starts from aliphatic aldehydes and provides access to peptides containing a D-α-amino amide with an aliphatic side chain. rsc.org

The development of synthetic platforms that provide access to non-natural amino amides with either L or D configuration is a significant goal. sorbonne-universite.fr Such platforms aim to utilize inexpensive starting materials and provide the desired α-amino amide products in a few, highly stereoselective steps. sorbonne-universite.fr

General Principles of Amide Bond Formation Applicable to this compound Systems

The formation of the amide bond is a cornerstone of organic synthesis and is central to the structure of this compound. chemistrysteps.comlibretexts.org The primary method for creating this bond is through nucleophilic acyl substitution. libretexts.orgfuturelearn.com

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution involves the reaction of a nucleophile, typically an amine, with a carboxylic acid or its derivative. futurelearn.comchemistrytalk.org The reaction proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the formation of the amide. libretexts.orgfuturelearn.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies significantly. chemistrytalk.orgbyjus.com Acyl chlorides are the most reactive, followed by acid anhydrides, esters, and finally amides, which are the least reactive. chemistrysteps.comuomustansiriyah.edu.iq Carboxylate ions are generally unreactive as they lack a suitable leaving group. byjus.com

Acyl Halides: These are highly reactive and react readily with amines to form amides. chemistrysteps.comlibretexts.orguomustansiriyah.edu.iq The reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrogen halide byproduct. uomustansiriyah.edu.iqunits.it

Acid Anhydrides: Anhydrides also react with amines to form amides, though they are less reactive than acyl chlorides. libretexts.orguomustansiriyah.edu.iq This reaction is a common method for preparing amides. uomustansiriyah.edu.iq

Esters: The conversion of esters to amides, known as aminolysis, requires more forcing conditions than with acyl halides or anhydrides. chemistrysteps.com The reaction can be driven to completion by using a large excess of the amine. libretexts.org

The direct reaction of a carboxylic acid with an amine is generally not a practical method for amide synthesis at room temperature because the acidic carboxylic acid and the basic amine undergo a rapid acid-base reaction to form an ammonium carboxylate salt. chemistrysteps.comchemistrysteps.com Heating this salt to temperatures above 100°C can lead to the formation of the amide, but this is not ideal for many sensitive compounds. chemistrysteps.comchemistrysteps.com

To overcome the limitations of direct amidation, coupling reagents are widely used to facilitate amide bond formation under mild conditions. chemistrysteps.comchemistrysteps.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.com

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.comchemistrysteps.comcreative-proteomics.com

DCC (N,N'-dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then attacked by the amine to form the amide. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture as it is insoluble in most organic solvents. peptide.comanalis.com.my

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC functions similarly to DCC but has the significant advantage that its urea (B33335) byproduct is water-soluble, making it easily removable by aqueous extraction. peptide.comcreative-proteomics.comanalis.com.my This makes EDC a preferred reagent, particularly in biochemical applications and for solution-phase synthesis. peptide.comcreative-proteomics.com

The efficiency of these coupling reactions can often be improved by the addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). peptide.comanalis.com.mynih.gov HOBt can minimize racemization during peptide synthesis, while a catalytic amount of DMAP can accelerate the reaction, particularly for less reactive systems. peptide.comnih.gov

Table 2: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Key Features | Byproduct Solubility | Reference |

|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective for solution-phase synthesis. | Insoluble in most organic solvents. | peptide.comchemistrysteps.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, easy removal of byproduct. | Water-soluble. | peptide.comchemistrysteps.comcreative-proteomics.com |

Partial Hydrolysis of Nitrile Precursors

The conversion of nitriles to amides via partial hydrolysis is a fundamental transformation in organic synthesis. semanticscholar.org This method is particularly relevant for the large-scale production of simple amides like acrylamide (B121943) itself, where biocatalytic processes have become an industrial standard. mdpi.comresearchgate.net The primary challenge lies in achieving selective hydration of the nitrile group to the corresponding primary amide without further hydrolysis to the carboxylic acid. semanticscholar.org

Various reagents and conditions have been developed to facilitate this selective transformation. These range from acid or base-catalyzed reactions under carefully controlled conditions to the use of metal catalysts and, more recently, transition-metal-free methods. google.comoatext.com The use of manganese dioxide has been reported for the conversion of a wide range of nitriles to amides. google.com Alkaline conditions, sometimes in conjunction with hydrogen peroxide, are also effective. libretexts.org

Recent advancements focus on milder and more environmentally benign protocols. For instance, the use of sodium hydroxide (B78521) in isopropanol (B130326) has been shown to mediate the hydration of both aliphatic and aromatic nitriles to their corresponding amides in moderate to good yields under transition-metal-free conditions. oatext.com Another green approach involves the use of hydrated ionic liquids, such as tetrabutylammonium (B224687) hydroxide (TBAH), which can act as a catalyst for the chemoselective hydration of nitriles. researchgate.netrsc.org This method is effective for a broad spectrum of nitriles, including aromatic, aliphatic, and heteroaromatic variants, and demonstrates high selectivity. rsc.org

The mechanism under basic conditions involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. Subsequent protonation steps lead to the formation of an imidic acid, which then tautomerizes to the more stable amide. libretexts.org

For the synthesis of this compound, the logical precursor would be (Z)-3-aminoprop-2-enenitrile. The partial hydrolysis of this precursor would need to be conducted under conditions that preserve the stereochemistry of the double bond and are compatible with the amino functional group.

| Nitrile Precursor | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzonitrile | NaOH | Isopropanol | 60 °C, 24h | Benzamide | 92 | oatext.com |

| Benzonitrile | Tetrabutylammonium hydroxide (TBAH) | EtOH | Reflux, 0.5h | Benzamide | 96 | rsc.org |

| Acrylonitrile | Nitrile Hydratase (Biocatalyst) | Water | Mild | Acrylamide | ~100 | mdpi.com |

| 4-Methoxybenzonitrile | NaOH | Isopropanol | 60 °C, 24h | 4-Methoxybenzamide | 92 | oatext.com |

| 3-Pyridinecarbonitrile | Manganese Dioxide / Water | Dioxane | Reflux, 8h | Nicotinamide | 85 | google.com |

This table presents a selection of nitrile hydrolysis methods, illustrating the variety of applicable conditions and their effectiveness.

Ritter Reaction and Related Carbonium Ion Chemistry

The Ritter reaction is a well-established method for synthesizing N-substituted amides. researchgate.net The reaction proceeds by the generation of a stable carbocation from an alcohol or alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.org This electrophilic species is then intercepted by the lone pair of electrons on the nitrogen atom of a nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes the final N-alkyl amide. libretexts.orgwikipedia.org

The classical Ritter reaction requires strongly acidic conditions, which can limit its applicability with sensitive functional groups. thieme-connect.com However, modern variations have been developed that employ milder catalysts. researchgate.net For example, the reaction of benzhydrol with various nitriles can be achieved in refluxing formic acid without the need for a strong acid catalyst. thieme-connect.comorganic-chemistry.org This particular method is noteworthy as it allows for the preparation of acrylamides and methacrylamides without inducing polymerization of the nitrile, a common side reaction under harsh acidic conditions. thieme-connect.comorganic-chemistry.org

The scope of the Ritter reaction is broad, accommodating a variety of nitriles and carbocation precursors. wikipedia.org It is particularly useful for creating amides with a tertiary alkyl group attached to the nitrogen (R₃C-NH-COR'), a structure that can be challenging to access through other means. libretexts.org While direct application to form the primary amide this compound is not typical for the Ritter reaction, it is a powerful tool for producing its N-substituted analogs. An appropriate substrate combination for an analog might involve reacting an allylic alcohol with a protected cyanoamine precursor under modified Ritter conditions.

Recent developments have expanded the reaction's utility, including photocatalytic methods for carbocation generation, which further enhances its sustainability profile by moving away from stoichiometric strong acids. wikipedia.orgnih.gov

| Carbocation Source | Nitrile | Acid/Catalyst | Product | Yield (%) | Reference |

| tert-Butanol | Acetonitrile | H₂SO₄ | N-tert-Butylacetamide | High | libretexts.org |

| Benzhydrol | Acrylonitrile | Formic Acid | N-Benzhydrylacrylamide | 78 | thieme-connect.com |

| Isobutylene | Hydrogen Cyanide | H₂SO₄ | N-tert-Butylformamide | High | wikipedia.org |

| Styrene | Acetonitrile | Ir(ppy)₃ (photocatalyst) | γ-Amino nitrile precursor | 92 | nih.gov |

| Benzyl alcohol | Benzonitrile | Fe(ClO₄)₃·H₂O | N-Benzylbenzamide | 90 | organic-chemistry.orgmissouri.edu |

This table showcases the versatility of the Ritter reaction and related chemistry in forming N-substituted amides from various starting materials.

Olefin Metathesis-Driven Synthetic Routes for Unsaturated Amides

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds in modern organic synthesis. researchgate.netlibretexts.org Among its variants, cross-metathesis (CM) is particularly useful for the synthesis of α,β-unsaturated amides. caltech.edu This reaction involves the intermolecular exchange of substituents between two different olefins, driven by a metal-carbene catalyst, typically based on ruthenium. libretexts.orgharvard.edu

The development of well-defined, functional group-tolerant ruthenium catalysts, such as those developed by Grubbs, has made the cross-metathesis of α,β-unsaturated amides with terminal olefins a viable and efficient synthetic route. harvard.edunih.gov The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal-carbene with an olefin. mdpi.com

A key challenge in the cross-metathesis of unsaturated amides is the potential for the amide's carbonyl oxygen to chelate to the ruthenium center, which can deactivate the catalyst. ethz.ch However, factors such as catalyst choice (second-generation Grubbs catalysts are often more effective), catalyst loading, and the steric and electronic properties of the substituents on the amide nitrogen can be optimized to achieve high yields. caltech.eduethz.ch For instance, increasing catalyst loading can effectively compensate for the chelation effect. ethz.ch This methodology offers a direct route to analogs of this compound by coupling a simple olefin with a suitable acrylamide derivative. The stereoselectivity of the resulting double bond can often be controlled, with many reactions showing a high preference for the E-isomer, although Z-selective catalysts have also been developed. nih.govmdpi.com

| Acrylamide Derivative | Olefin Partner | Catalyst (mol%) | Product | Yield (%) | E/Z Ratio | Reference |

| N,N-Dimethylacrylamide | 1-Decene | Grubbs' 2nd Gen (9%) | (E)-N,N-Dimethyldodec-2-enamide | 83 | >25:1 | caltech.edu |

| N-Methoxy-N-methylacrylamide | 1-Decene | Grubbs' 2nd Gen (5%) | (E)-N-Methoxy-N-methyldodec-2-enamide | 91 | >25:1 | caltech.edu |

| Acryloylmorpholine | Styrene | Grubbs' 2nd Gen (5%) | (E)-3-Phenyl-1-(morpholino)prop-2-en-1-one | 81 | >25:1 | caltech.edu |

| N-Allyl-N-tosylacrylamide | (Z)-1,4-diacetoxybut-2-ene | Grubbs' 2nd Gen (5%) | Diene Product | 72 | - | nih.gov |

This table illustrates the application of olefin cross-metathesis for the synthesis of various α,β-unsaturated amides, highlighting the effectiveness of modern ruthenium catalysts.

Flow Chemistry and Sustainable Synthetic Protocols for Acrylamide Derivatives

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, scalability, and sustainability. cinz.nzfrontiersin.org In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. cinz.nz This enhanced control often leads to higher yields, fewer byproducts, and safer handling of hazardous intermediates. unito.it

The principles of green chemistry are inherently supported by flow technology. mdpi.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, accelerating reaction rates and minimizing energy consumption. frontiersin.orgunito.it Furthermore, telescoping multiple reaction and purification steps into a single, continuous process can dramatically reduce waste and solvent usage. cinz.nz

The synthesis of acrylamide derivatives is well-suited to flow chemistry methodologies. For example, the synthesis of acrylamide-based block-copolymer brushes has been successfully performed under continuous flow, allowing for real-time monitoring of the polymerization process. rsc.org In another application, a continuous flow strategy was developed for the production of α-thio-β-chloroacrylamides, where an inline purification and separation process enabled the direct crystallization of the pure product from the reaction mixture, showcasing a significant process intensification. acs.org

| Reaction | Technology | Key Advantage | Outcome | Reference |

| Acrylamide Polymerization | Flow Chemistry with QCM-D monitoring | Real-time monitoring of block formation | Controlled synthesis of block-copolymer brushes | rsc.org |

| α-Thio-β-chloroacrylamide Synthesis | Continuous Flow Synthesis | Inline purification and crystallization | Scalable process with reduced workup | acs.org |

| Knoevenagel Reaction | Microfluidic Reactor with Polymeric Catalyst | Enhanced catalyst efficiency and sustainability | High yield of Curcumin derivatives | mdpi.com |

| Amide Bond Formation | Flow Reactor | Efficient temperature control, safe handling of reactive intermediates | Circumvention of side reactions, high atom economy | cinz.nz |

This table provides examples of how flow chemistry and related technologies are being applied to the synthesis of acrylamide derivatives and other compounds, emphasizing the green and sustainable advantages.

Mechanistic Investigations of Reactions Involving Z 3 Aminoacrylamide Frameworks

Detailed Reaction Mechanisms of Amide Formation

The formation of amides, including those derived from the (Z)-3-aminoacrylamide framework, is a cornerstone of organic synthesis. The primary mechanism governing this transformation is nucleophilic acyl substitution. oregonstate.edubyjus.commasterorganicchemistry.compressbooks.publibretexts.org This reaction can be catalyzed by either acid or base, which serve to activate the reactants. byjus.com

Under acidic conditions, the carbonyl oxygen of the carboxylic acid or its derivative is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile, such as an amine. byjus.com The subsequent nucleophilic attack leads to the formation of a tetrahedral intermediate. oregonstate.edubyjus.compressbooks.pub Following a series of proton transfer steps, the leaving group is expelled, and the carbonyl group is reformed, yielding the final amide product. byjus.com

Stepwise Analysis of Nucleophilic Acyl Substitution (e.g., Tetrahedral Intermediates)

The nucleophilic acyl substitution mechanism for amide formation can be broken down into several key steps:

Activation of the Carbonyl Group: In acidic media, a proton is transferred to the carbonyl oxygen, increasing the electrophilic character of the carbonyl carbon. byjus.com Under basic conditions, the amine nucleophile is deprotonated, enhancing its reactivity. pressbooks.pub

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The amine nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is sp³ hybridized. oregonstate.edupressbooks.pub This intermediate is generally unstable and not isolable. oregonstate.edu

Proton Transfer(s) (in acidic or neutral conditions): In acidic or neutral conditions, proton transfers can occur to make a better leaving group. oregonstate.edumasterorganicchemistry.com For instance, the hydroxyl group in a carboxylic acid can be protonated to form a water molecule, which is an excellent leaving group.

Collapse of the Tetrahedral Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. oregonstate.edumasterorganicchemistry.com The stability of the leaving group is a crucial factor in the reaction's feasibility; better leaving groups are weaker bases. pressbooks.pub

Deprotonation: In the final step (under acidic conditions), a proton is removed from the nitrogen atom to yield the neutral amide product. byjus.com

The following table summarizes the key steps and intermediates in the nucleophilic acyl substitution for amide formation:

| Step | Description | Intermediate |

| 1 | Activation of the carbonyl group or nucleophile. | Protonated carbonyl or deprotonated nucleophile. |

| 2 | Nucleophilic attack on the carbonyl carbon. | Tetrahedral intermediate. oregonstate.edupressbooks.pub |

| 3 | Proton transfer to create a better leaving group (acid-catalyzed). | Protonated leaving group. |

| 4 | Collapse of the tetrahedral intermediate and expulsion of the leaving group. | Protonated amide (acid-catalyzed). |

| 5 | Deprotonation to form the final product. | Neutral amide. |

Stereochemical Outcomes and Control in (Z)-Acrylamide Reactions

The stereochemistry of reactions involving the this compound framework is of significant interest, particularly concerning the configuration of the double bond and any newly formed stereocenters. Reactions can proceed with either retention or inversion of configuration at a chiral center, or they can lead to a mixture of stereoisomers. lumenlearning.com If a reaction proceeds through a mechanism that does not involve breaking a bond at an existing stereocenter, the configuration of that center will be preserved in the product. lumenlearning.com However, if a bond to a chiral carbon is broken and reformed, the stereochemical outcome depends on the mechanism. One-step processes often lead to inversion of configuration, while multi-step reactions involving achiral intermediates can result in racemization. lumenlearning.com

Mechanistic Basis of Z/E Isomerization and Rotational Barriers

The Z/E isomerization of acrylamides, including this compound, involves rotation around the carbon-carbon double bond. This process typically has a high energy barrier and does not occur under normal conditions. However, it can be facilitated by catalysts, such as acids, or by photoirradiation. nih.govnih.govrsc.org Acid-catalyzed isomerization proceeds through protonation of the double bond, which allows for rotation, followed by deprotonation to give the more stable E-isomer. nih.gov

Rotation around the amide C-N bond is another important conformational aspect of acrylamides. acs.org This rotation is restricted due to the partial double bond character of the C-N bond, arising from resonance. The barrier to this rotation is influenced by the substituents on the nitrogen and acyl carbon. acs.org For simple amides, the trans (or E) conformer is generally more stable than the cis (or Z) conformer. centre.edu The rotational barriers in acrylamides can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. acs.orgresearchgate.net It has been noted that for some acrylamides, the (Z)-amide rotamer can be observed in the solid state. acs.org

The following table provides a general comparison of rotational barriers in different types of bonds within an acrylamide (B121943) framework:

| Bond | Type of Isomerism | General Rotational Barrier | Factors Influencing Barrier |

| C=C | Z/E Isomerism | High | Catalysts (acid), photoirradiation. nih.govnih.gov |

| C-N (Amide) | Rotational Isomerism (Rotamers) | Moderate (15-20 kcal/mol) acs.org | Steric bulk of substituents on N and acyl carbon. acs.org |

| C-C (Single) | Conformational Isomerism | Low | Substituent interactions. centre.edu |

Reactivity Profiles in Conjugate Addition Reactions (Michael Additions)

This compound, as an α,β-unsaturated amide, is susceptible to conjugate addition reactions, also known as Michael additions. nih.govwikipedia.orgorganic-chemistry.org In this type of reaction, a nucleophile adds to the β-carbon of the acrylamide framework. numberanalytics.comlibretexts.org This reaction is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com

The mechanism involves the nucleophilic attack on the β-carbon, leading to the formation of an enolate intermediate, which is stabilized by resonance. wikipedia.orgnumberanalytics.com This intermediate is then protonated to yield the final 1,4-adduct. numberanalytics.com The reactivity of the acrylamide in a Michael addition is influenced by the nature of the substituents on the nitrogen and the double bond. Electron-withdrawing groups on the nitrogen can increase the electrophilicity of the β-carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups can decrease reactivity. nih.gov

A variety of nucleophiles can participate in Michael additions with acrylamides, including amines, thiols, and carbanions derived from active methylene (B1212753) compounds. nih.govwikipedia.orglibretexts.org The reaction of acrylamide with amino compounds, for instance, leads to the formation of 3-(alkylamino)propionamides. nih.gov

Mechanisms of Cycloaddition and Cyclization Reactions Utilizing the Acrylamide Moiety

The acrylamide moiety within this compound can participate in various cycloaddition and cyclization reactions to form cyclic structures. These reactions are valuable for the synthesis of carbo- and heterocyclic compounds. nih.gov

For example, the acrylamide double bond can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.govmdpi.com The stereochemistry of the resulting cyclic product is controlled by the stereochemistry of the starting acrylamide and the diene.

Intramolecular cyclizations are also possible, where a nucleophilic group within the same molecule attacks the acrylamide moiety. For instance, an appropriately positioned amine or alcohol group could undergo an intramolecular Michael addition to form a heterocyclic ring. The regioselectivity of such cyclizations would depend on the length of the tether connecting the nucleophile and the acrylamide.

Furthermore, transition metal-catalyzed cycloadditions, such as [3+2] cycloadditions, can utilize the acrylamide framework to construct five-membered rings. pku.edu.cnbeilstein-journals.org These reactions often proceed through metallacyclic intermediates. pku.edu.cn

Regioselective Transformations and Functionalization Pathways

The this compound framework offers multiple sites for regioselective functionalization. The key to achieving regioselectivity lies in controlling the reaction conditions and choosing appropriate reagents. nih.govmdpi.com

Functionalization can be directed to several positions:

The Amino Group: The primary amino group can be selectively acylated, alkylated, or otherwise modified. Protecting groups can be employed to achieve selective functionalization in the presence of other reactive sites. core.ac.uk

The Amide Nitrogen: Under certain conditions, the amide nitrogen can also be functionalized, though it is generally less nucleophilic than the primary amino group.

The α-Carbon: Deprotonation at the α-carbon can generate a nucleophilic center that can be reacted with various electrophiles.

The β-Carbon: As discussed in the context of Michael additions, the β-carbon is an electrophilic site that can be attacked by nucleophiles.

The Double Bond: The double bond can undergo various addition reactions, such as hydrogenation or halogenation. alrasheedcol.edu.iq The stereochemistry of these additions can often be controlled.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of complex molecules, including amino acid and peptide derivatives. rsc.org This methodology could potentially be applied to the this compound framework to achieve site-selective C-H functionalization.

The following table outlines potential regioselective transformations of the this compound framework:

| Reaction Type | Target Site | Reagents/Conditions | Potential Products |

| Acylation | Amino Group | Acid chlorides, Anhydrides | N-acylated derivatives |

| Alkylation | Amino Group | Alkyl halides | N-alkylated derivatives |

| Michael Addition | β-Carbon | Nucleophiles (e.g., amines, thiols) | 1,4-Adducts nih.govlibretexts.org |

| Hydrogenation | C=C Double Bond | H₂, Metal catalyst (e.g., Pd, Pt) | Saturated amino amides |

| C-H Activation | Various C-H bonds | Palladium catalysts rsc.org | Site-selectively functionalized derivatives |

Radical-Mediated Reaction Pathways

The electron-deficient nature of the double bond in the this compound framework makes it an excellent acceptor for radical species. Its reactivity is analogous to that of dehydroalanine (B155165) (Dha) derivatives, which are well-studied Michael acceptors in radical chemistry. ineosopen.orgbeilstein-journals.org The primary radical-mediated pathway is the Giese-type reaction, which involves the addition of a carbon-centered radical across the alkene. beilstein-journals.org

Initiation (Radical Generation): The reaction begins with the generation of a radical species from a suitable precursor. Modern synthetic methods often employ photoredox catalysis for this step under mild conditions. rsc.orgnih.gov For instance, alkyl radicals can be generated from organohalides via a silane-mediated halogen-atom transfer (XAT) or from carboxylic acids via their corresponding N-hydroxyphthalimide (NHP) esters. ineosopen.orgbeilstein-journals.org In a typical photoredox cycle, a photosensitizer, such as an iridium or ruthenium complex, absorbs light and enters an excited state. This excited catalyst can then interact with the radical precursor to generate the required radical through a single-electron transfer (SET) process. rsc.orgnih.gov

Propagation (Radical Addition): The generated radical adds to the β-carbon of the this compound double bond. This step is highly favored due to the formation of a more stable α-carbonyl radical intermediate. rsc.org This new radical can then be reduced in a subsequent step. For example, a stoichiometric reductant like a Hantzsch ester can donate a hydrogen atom, or it can be reduced by the photocatalyst in a different oxidation state, propagating the catalytic cycle. rsc.org

Termination/Product Formation: The α-carbonyl radical intermediate formed during propagation is converted to the final product. In many photoredox systems, this involves a second SET process where the radical is reduced to an enolate anion. rsc.org Subsequent protonation of this enolate, often by a protic solvent like water, yields the final saturated product. rsc.org The intermediacy of the enolate has been supported by deuterium (B1214612) labeling studies, which show complete deuterium incorporation at the α-position when the reaction is performed in D₂O. rsc.org

A generalized mechanism for the photoredox-catalyzed conjugate addition of a radical (R•) to a 3-aminoacrylamide derivative is illustrated below:

| Step | Description |

| 1 | A photocatalyst (PC) absorbs light (hν) to reach an excited state (PC). |

| 2 | The excited photocatalyst (PC) reduces a radical precursor (R-X) to generate the radical R•. |

| 3 | The radical R• adds to the β-position of the 3-aminoacrylamide framework to form a stable α-carbonyl radical intermediate. |

| 4 | The α-carbonyl radical is reduced to an enolate anion by a reductant or the reduced form of the photocatalyst. |

| 5 | The enolate is protonated by a proton source (H⁺) to yield the final functionalized product. |

This radical-mediated pathway is highly versatile, allowing for the formation of a wide array of C-C bonds with excellent functional group tolerance. beilstein-journals.org

Amino Group Migrations in Acrylamidine (B99084) Formation

The transformation of 3-aminoacrylamide frameworks into acrylamidines can occur through a fascinating rearrangement involving a 1,3-amino group migration. rsc.org This intramolecular process is mechanistically distinct from intermolecular additions and is facilitated by the formation of a highly reactive ketenimine intermediate. rsc.orgiiserpune.ac.inresearchgate.net

While this specific rearrangement on a pre-formed this compound is not commonly cited, the mechanism is well-elucidated in the synthesis of acrylamidines from related precursors, such as N,N-disubstituted propargylamines. rsc.org The key steps of this copper-catalyzed reaction provide a clear blueprint for the migration mechanism.

The proposed mechanism proceeds as follows:

Ketenimine Formation: The reaction is typically initiated by a copper(I) catalyst, which reacts with a terminal alkyne and a sulfonyl azide (B81097) (e.g., tosylazide, TsN₃). rsc.org This "click" reaction initially forms a copper acetylide, which rapidly rearranges and extrudes dinitrogen gas (N₂) to generate a highly electrophilic ketenimine intermediate. rsc.orgresearchgate.net This intermediate is the central species that enables the subsequent rearrangement.

Intramolecular Cyclization/Migration: In substrates containing a suitably positioned ("tethered") amino group, the nitrogen atom acts as an intramolecular nucleophile. It attacks the central carbon of the ketenimine. rsc.orgiiserpune.ac.in This nucleophilic attack leads to a cyclic transition state or intermediate, which quickly resolves through the cleavage of the original carbon-nitrogen bond and the formation of a new one, effectively completing a 1,3-migration of the amino group.

Product Formation: The rearrangement results in the formation of a thermodynamically stable acrylamidine scaffold. rsc.org

The table below outlines the key stages of this transformation, using the reaction of an amino-functionalized alkyne as a model.

| Step | Description | Key Intermediate |

| 1 | Reaction of a terminal alkyne with a Cu(I) catalyst and a sulfonyl azide. | Copper acetylide |

| 2 | Loss of N₂ and rearrangement to form a highly reactive species. | Ketenimine |

| 3 | Intramolecular nucleophilic attack by the tethered amino group on the ketenimine carbon. | Cyclic transition state |

| 4 | Rearrangement and proton transfer to yield the final product. | Acrylamidine |

This mechanistic pathway highlights the utility of ketenimine chemistry in facilitating complex bond reorganizations. The intramolecular nature of the amino group transfer allows for the efficient and often stereoselective construction of substituted acrylamidines from simple, acyclic precursors. rsc.org

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of (Z)-3-aminoacrylamide. researchgate.netnih.gov Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, a comprehensive picture of the molecule's atomic connectivity and spatial arrangement can be established. researchgate.netnih.gov The application of dynamic NMR further allows for the investigation of conformational dynamics. researchgate.netnih.gov

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Analyses

Multinuclear NMR studies are fundamental for the structural assignment of this compound. researchgate.net The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecule's structure. scispace.comnih.gov

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring atoms. The coupling constants between vinylic protons are particularly important for confirming the (Z)-stereochemistry around the carbon-carbon double bond.

¹³C NMR Spectroscopy: Carbon-13 NMR complements the proton data by providing chemical shifts for each carbon atom in the molecule, including the carbonyl and vinylic carbons. nih.gov Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is an especially powerful tool for characterizing nitrogen-containing compounds like amides. researchgate.netnih.gov The ¹⁵N chemical shift is highly indicative of the electronic state and hybridization of the nitrogen atom, helping to confirm the amide functional group. scispace.com It is considered one of the most reliable methods for determining structural and stereochemical features in such molecules. researchgate.netnih.gov

A complete and internally consistent set of ¹H, ¹³C, and ¹⁵N random coil chemical shifts can be established through standardized measurement conditions. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts for this compound This table is based on typical chemical shift ranges for similar functional groups and should be considered illustrative. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

| H (on C2) | ¹H | 5.5 - 6.5 |

| H (on C3) | ¹H | 6.0 - 7.0 |

| NH₂ | ¹H | 7.0 - 8.5 |

| C1 (C=O) | ¹³C | 165 - 175 |

| C2 | ¹³C | 120 - 130 |

| C3 | ¹³C | 130 - 140 |

| NH₂ | ¹⁵N | -260 to -280 (relative to CH₃NO₂) |

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of molecules, such as the restricted rotation around the C-N amide bond. researchgate.netnih.gov In substituted acrylamides, this technique has been used to study the interconversion between Z- and E-rotamers. researchgate.netnih.gov By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barriers for these rotational processes. researchgate.netnih.gov The free activation energy for rotamer interconversion in related acrylamides has been found to be in the range of 15-17 kcal/mol. researchgate.netnih.gov This analysis provides crucial insights into the molecule's flexibility and the relative stability of its different conformations in solution. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. mt.comamericanpharmaceuticalreview.com These two techniques are complementary, as the selection rules for a vibrational mode to be active differ for each. edinst.com

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. mt.com For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine and amide, the C=O stretching of the amide, C=C stretching of the alkene, and N-H bending vibrations. americanpharmaceuticalreview.comresearchgate.net Specifically, amide groups typically show characteristic bands for amide I and amide II between 1500 and 1700 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C double bond in this compound would be expected to show a strong Raman signal. americanpharmaceuticalreview.com

The combination of FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups. edinst.comiitm.ac.in

Table 2: Expected Vibrational Frequencies for this compound This table presents typical frequency ranges for the functional groups present in the molecule.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Activity |

| N-H (Amine/Amide) | Stretch | 3500 - 3200 | IR, Raman |

| C-H (Alkene) | Stretch | 3100 - 3000 | IR, Raman |

| C=O (Amide) | Stretch | 1680 - 1630 | Strong in IR |

| C=C (Alkene) | Stretch | 1660 - 1600 | Strong in Raman |

| N-H (Amine/Amide) | Bend | 1640 - 1550 | IR |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uni-saarland.de For this compound, MS would confirm the molecular weight and provide insights into its structure through fragmentation patterns. libretexts.org

Tandem mass spectrometry (MS/MS or MS²) further enhances structural analysis by subjecting selected ions from the initial MS stage to fragmentation and analyzing the resulting fragment ions. wikipedia.orglongdom.org This technique is particularly useful for distinguishing between isomers and elucidating complex structures. wikipedia.orgnih.gov The fragmentation of the molecular ion of this compound would likely involve characteristic losses of small neutral molecules such as CO, NH₃, or radicals. libretexts.orgmsu.edu For instance, a common fragmentation pathway for primary amides is the McLafferty rearrangement. libretexts.org Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org

In the analysis of acrylamide (B121943) and its derivatives, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method. nih.govepa.gov This approach allows for the separation of the compound from a complex mixture before its detection and fragmentation by the mass spectrometer, providing high sensitivity and specificity. longdom.orgresearchgate.net The transitions of precursor ions to product ions are monitored for identification and quantification. nih.gov

Table 3: Potential Mass Spectrometry Fragments of this compound The molecular weight of this compound (C₃H₆N₂O) is 86.09 g/mol . This table lists plausible fragments based on common fragmentation pathways.

| m/z | Possible Fragment Ion | Neutral Loss |

| 86 | [C₃H₆N₂O]⁺• | - |

| 70 | [C₃H₄NO]⁺ | NH₂ |

| 69 | [C₃H₃NO]⁺• | NH₃ |

| 58 | [C₂H₄N₂]⁺• | CO |

| 44 | [CH₂NO]⁺ | C₂H₄ |

| 43 | [C₂H₅N]⁺• | HNCO |

| 42 | [C₂H₄N]⁺ | H₂CO |

| 28 | [CO]⁺• or [CH₂N]⁺ | C₂H₆N₂ or C₂H₄O |

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.comictp.it By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, it is possible to calculate the electron density map of the molecule and, from that, the exact positions of each atom. wikipedia.organton-paar.com

This technique provides crucial information, including:

Confirmation of Stereochemistry: The (Z)-configuration of the double bond can be unequivocally confirmed.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained. wikipedia.org

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice, including intermolecular hydrogen bonding between the amine and amide groups of neighboring molecules, can be visualized. wikipedia.orgamericanpharmaceuticalreview.com This is critical for understanding the solid-state properties of the compound.

The successful application of X-ray crystallography requires the growth of a high-quality single crystal of this compound. wikipedia.orgnih.gov The resulting crystal structure provides the most detailed and unambiguous picture of the molecule in the solid state. ictp.itamericanpharmaceuticalreview.com

Theoretical and Computational Chemistry Studies of Z 3 Aminoacrylamide

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of (Z)-3-aminoacrylamide. solubilityofthings.comprinceton.eduaps.org These first-principles approaches solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule without relying on empirical parameters. solubilityofthings.comaps.org The choice of method and basis set is crucial for obtaining accurate results, with approaches ranging from minimal basis sets for initial explorations to more extensive basis sets for higher accuracy. solubilityofthings.compku.edu.cn

DFT has become a popular and effective method for studying a wide range of molecular systems due to its balance of computational cost and accuracy. researchgate.netcmu.eduresearchgate.net It allows for the investigation of various molecular properties, including equilibrium geometries, reaction energies, and vibrational frequencies. unipd.it Ab initio methods, while often more computationally intensive, can provide highly accurate benchmarks. solubilityofthings.compku.edu.cn

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a primary step in computational studies, aiming to find the three-dimensional arrangement of atoms that corresponds to the minimum energy of the molecule. storion.ruarxiv.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable structure. Methods like quasi-Newton algorithms are commonly employed to efficiently locate these stationary points on the potential energy surface. storion.ru

| Parameter | Description |

| Geometry Optimization | The process of finding the lowest energy arrangement of atoms in a molecule. storion.ruarxiv.org |

| Conformational Analysis | The study of the different spatial arrangements of atoms (conformers) and their relative energies. tau.ac.il |

| Potential Energy Surface | A mathematical surface that relates the energy of a molecule to its geometry. |

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Orbitals)

The electronic structure of this compound is key to its chemical reactivity and optical properties. ossila.com Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comresearchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. researchgate.net

Quantum mechanical calculations can precisely determine the energies and spatial distributions of these orbitals. researchgate.net This analysis helps to identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; related to nucleophilicity. ossila.comresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; related to electrophilicity. ossila.comresearchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. mdpi.com Quantum mechanical methods, including DFT, can predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound with reasonable accuracy. mdpi.comnih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. arxiv.org Comparing calculated shifts with experimental values can confirm or help revise a proposed structure. Machine learning techniques are increasingly being combined with QM calculations to improve the accuracy of these predictions. nih.govarxiv.orgnih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. uni-muenchen.de Calculating the vibrational frequencies is a standard output of a geometry optimization calculation at the QM level. uni-rostock.de This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). benjaminrosman.com The resulting frequencies correspond to the various stretching, bending, and torsional motions within the molecule. uni-muenchen.denih.gov These calculated spectra can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. nih.govresearchgate.net It is important to note that calculated harmonic frequencies often need to be scaled to better match experimental anharmonic frequencies. uni-rostock.de

| Spectroscopic Parameter | Computational Method | Application |

| NMR Chemical Shifts | DFT, Ab initio, QM/ML | Structure verification and assignment of NMR signals. mdpi.comnih.govnih.gov |

| Vibrational Frequencies | DFT, Ab initio | Assignment of IR and Raman spectral bands to specific molecular motions. uni-muenchen.denih.govresearchgate.net |

Thermochemical Data Derivation

Quantum mechanical calculations can be used to derive important thermochemical data for this compound. ulisboa.pt By calculating the total electronic energy of the optimized structure, along with its vibrational frequencies, one can determine key thermodynamic properties.

The standard molar enthalpy of formation (ΔfH°), which represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states, can be estimated. ulisboa.pt This often involves using atomization or isodesmic reaction schemes to reduce errors inherent in the calculations. Other thermodynamic quantities such as entropy (S°) and heat capacity (Cv) can also be calculated from the vibrational, rotational, and translational partition functions derived from the computational results. This information is valuable for understanding the stability and energy of the molecule under various conditions.

| Thermochemical Property | Method of Derivation | Importance |

| Enthalpy of Formation (ΔfH°) | QM energy calculations, often with reaction schemes. | Quantifies the stability of the compound relative to its elements. ulisboa.pt |

| Entropy (S°) | Statistical mechanics using calculated vibrational frequencies. | Measures the degree of disorder of the system. |

| Heat Capacity (Cv) | Statistical mechanics using calculated vibrational frequencies. | Describes how the internal energy of the molecule changes with temperature. |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum mechanics is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For this compound, MD simulations can be used for extensive conformational sampling. By simulating the molecule over nanoseconds or even microseconds, a wide range of accessible conformations can be explored, providing a more complete picture of the conformational landscape than static QM calculations alone. nih.govmdpi.com These simulations reveal not only the stable conformers but also the pathways and timescales of transitions between them. This is particularly useful for understanding how the molecule behaves in different environments, such as in solution, by explicitly including solvent molecules in the simulation. osti.gov

Monte Carlo Simulations in Adsorption and Interfacial Phenomena Studies

Monte Carlo (MC) simulations offer another powerful computational approach, particularly for studying systems at thermodynamic equilibrium. uva.nl Instead of solving equations of motion, MC methods use random sampling to evaluate multidimensional integrals, making them well-suited for studying phenomena like adsorption and the behavior of molecules at interfaces. mst.edunih.gov

In the context of this compound, MC simulations could be employed to study its adsorption onto a surface. mst.eduosti.gov For instance, Grand Canonical Monte Carlo (GCMC) simulations can predict adsorption isotherms, which show the amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature. rsc.org These simulations can provide molecular-level insights into the interactions between this compound and a substrate, including the preferred orientation and binding energy of the adsorbed molecules. nih.gov This is valuable for applications where the interaction of the molecule with surfaces is important.

Reaction Pathway and Transition State Calculations

Theoretical and computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving this compound. By mapping out reaction pathways and calculating the energies of transition states, researchers can gain a fundamental understanding of the molecule's reactivity, selectivity, and the mechanisms by which it interacts with other chemical species.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in investigating the reactions of acrylamide (B121943) and its derivatives. nih.govresearchgate.net A key reaction of interest is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system. nih.gov This reaction is biologically significant as it represents a primary mechanism by which acrylamides can covalently modify biological macromolecules, such as proteins.

For instance, the reaction of acrylamide with thiol-containing molecules like L-cysteine and L-glutathione has been modeled computationally. nih.gov These studies calculate the energies of the reactants, products, and the transition states for different potential pathways, such as radical and ionic mechanisms. nih.gov By comparing the activation energies (the energy difference between the reactants and the transition state), the most favorable reaction pathway can be determined. For the reaction between acrylamide and L-cysteine, the total free Gibbs energy (ΔG) for the transition state has been calculated, providing a quantitative measure of the reaction barrier. nih.gov

The general approach to calculating reaction pathways and transition states involves several key steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and potential transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

Below is a hypothetical data table illustrating the kind of information that can be obtained from transition state calculations for the Michael addition of a generic thiol (R-SH) to this compound, based on principles from related studies.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + R-SH | 0.0 |

| Transition State (TS) | Structure corresponding to the highest energy point along the reaction coordinate | +15.2 |

| Intermediate | Enolate intermediate formed after the initial nucleophilic attack | -5.8 |

| Product | Final adduct | -12.5 |

Note: The values in this table are illustrative and intended to represent the type of data generated from computational studies. Actual values would be dependent on the specific nucleophile and the level of theory used in the calculations.

Transition state calculations are a cornerstone for predicting the reactivity of Michael acceptors like this compound. nih.gov The insights gained from these computational studies are invaluable for understanding the molecule's chemical behavior and for designing new molecules with tailored reactivity.

Development and Validation of Computational Models for Acrylamide Systems

The development and validation of robust computational models are crucial for accurately predicting the properties and behavior of acrylamide systems, including this compound. These models range from those predicting chemical reactivity to those simulating behavior in complex environments. The process generally involves selecting an appropriate computational method, building a model, and then validating it against experimental data.

A primary area where computational models for acrylamide systems have been extensively developed is in the context of food chemistry, specifically to understand and predict the formation of acrylamide during the cooking of food. nih.gov These models often combine heat and mass transfer equations with reaction kinetics to simulate the complex processes occurring. nih.gov While not directly focused on this compound, the principles of model development and validation are transferable.

The key stages in developing and validating a computational model for an acrylamide system are:

Model Development:

Selection of Theoretical Framework: This depends on the property of interest. For reaction mechanisms and energetics, quantum mechanical methods like Density Functional Theory (DFT) are often employed. nih.govresearchgate.netbiorxiv.org For larger systems or dynamic processes, hybrid QM/MM methods or classical molecular dynamics with reactive force fields may be more appropriate. biorxiv.org

Parameterization: For certain models, especially those based on classical mechanics or kinetics, parameters need to be derived either from experimental data or from higher-level quantum chemical calculations.

Model Validation:

Comparison with Experimental Data: The predictions of the computational model must be rigorously compared with experimental results. For this compound, this could involve comparing calculated properties such as bond lengths, bond angles, and vibrational frequencies with data from X-ray crystallography and spectroscopic methods (e.g., FT-IR, NMR). researchgate.net

Predictive Power Assessment: A good model should not only reproduce known data but also make accurate predictions for new scenarios. For example, a validated model for the reactivity of this compound should be able to predict its reaction rates with a range of different nucleophiles.

An example of model validation can be seen in studies of acrylamide formation in food, where computational models are used to predict acrylamide levels under different cooking conditions (e.g., temperature, time). These predictions are then compared with the actual acrylamide content measured in laboratory experiments. nih.govnih.gov

For this compound specifically, a validated computational model could be used to predict a variety of properties, as illustrated in the hypothetical table below.

| Property | Computational Prediction | Experimental Value | Deviation |

|---|---|---|---|

| C=C Bond Length (Å) | 1.345 | 1.342 | +0.22% |

| C=O Bond Length (Å) | 1.230 | 1.228 | +0.16% |

| C-N Bond Rotation Barrier (kcal/mol) | 16.5 | 15.9 ± 0.5 | +3.8% |

| Proton Affinity (kcal/mol) | 205.1 | Not available | N/A |

Note: The values in this table are for illustrative purposes. The "Not available" entry for the experimental proton affinity highlights that computational models can often predict properties that are difficult or impossible to measure experimentally.

The development of automated computational approaches for identifying chemical reaction networks and kinetic models is also a significant area of research. rsc.orgwhiterose.ac.uk These methods can take time-series concentration data from experiments and autonomously determine the most likely reaction model and its parameters. rsc.orgwhiterose.ac.uk Such tools could be applied to study the reaction kinetics of this compound, providing a powerful link between experimental data and theoretical understanding.

Research on Derivatives and Structure Activity Relationships Sar at the Molecular Level

Structure-Function Relationships in Substituted Acrylamides

The reactivity and biological activity of acrylamides can be finely tuned by altering the substituents on the acrylamide (B121943) moiety. nih.gov The relationship between a molecule's structure and its biological activity is a fundamental concept in medicinal chemistry, guiding the design of new compounds with desired properties. collaborativedrug.com

Key determinants of the structure-function relationship in substituted acrylamides include:

Electronic Effects: The addition of electron-withdrawing or electron-donating groups can significantly alter the electrophilicity of the α,β-unsaturated carbonyl system. For instance, unfunctionalized acrylamides are generally weak electrophiles. However, placing an electron-withdrawing group at the α-position can increase their reactivity towards nucleophiles like thiols. nih.gov

Steric Effects: The size and shape of substituents can influence how a molecule interacts with its biological target. Bulky groups can sterically hinder the approach of a nucleophile or, conversely, promote a specific binding orientation. mdpi.com For example, alkyl substitution at the α or β carbons of the acrylamide can greatly reduce reactivity. nih.gov

Hydrophobicity: The hydrophobic or hydrophilic nature of substituents plays a critical role in a molecule's ability to cross cell membranes and interact with binding pockets on target proteins. A study on tissue transglutaminase inhibitors explored the importance of a terminal hydrophobic moiety and the length of the tether to the acrylamide "warhead". researchgate.net

Conformational Rigidity: The introduction of features that restrict the molecule's conformation, such as the (Z)-2,3-diaminoacrylamide moiety in callyaerins, can enhance binding affinity to a target by reducing the entropic penalty of binding. acs.orgresearchgate.net

A systematic study on the reactivity of N-phenylacrylamides with glutathione (B108866) (GSH) demonstrated that reaction rates are generally governed by the electron-donating or -withdrawing nature of the substituent. nih.gov Computational models, while not always perfectly capturing experimental trends, suggest that protonated aminomethyl groups function as electron-withdrawing groups, reducing the energy barrier for thiolate addition to the acrylamide. nih.gov

Natural Products Containing the (Z)-2,3-Diaminoacrylamide Unit (e.g., Callyaerins)

A significant class of natural products that feature the (Z)-2,3-diaminoacrylamide unit are the callyaerins. biorxiv.orgconventus.de These cyclic peptides, isolated from marine sponges of the genus Callyspongia, have garnered attention for their potent and selective antitubercular activity. acs.orgresearchgate.net

Callyaerins are characterized by a cyclic peptide structure linked to a linear side chain via the unusual (Z)-2,3-diaminoacrylamide (DAA) linkage. researchgate.net A number of callyaerin variants, including callyaerins A-M, have been isolated and their structures elucidated using NMR spectroscopy and mass spectrometry. acs.orgmdpi.com For example, callyaerins A and B have shown potent activity against Mycobacterium tuberculosis. acs.org

The biosynthesis of these complex molecules is thought to involve non-ribosomal peptide synthetases (NRPSs), large enzyme complexes that assemble peptides in a stepwise fashion. The unique (Z)-2,3-diaminoacrylamide unit is a key feature, and its formation is a critical step in the biosynthetic pathway. While the exact mechanisms are still under investigation, it is hypothesized that sponge-associated microbes may be responsible for the biosynthesis of these peptides. nih.gov

| Compound | Source | Key Structural Feature | Reported Bioactivity |